Desisobutyryl Ciclesonide is a pharmacologically active metabolite of Ciclesonide, a novel corticosteroid used primarily for treating asthma and allergic rhinitis. Upon administration, Ciclesonide is converted by intracellular esterases in the lungs to Desisobutyryl Ciclesonide, which exerts anti-inflammatory effects. The compound is classified as a corticosteroid and is notable for its unique mechanism of activation and action within the respiratory system.
Desisobutyryl Ciclesonide originates from the prodrug Ciclesonide, which is designed to enhance lung deposition and minimize systemic exposure. It belongs to the class of corticosteroids, specifically glucocorticoids, which are widely used in managing inflammatory conditions due to their potent anti-inflammatory properties.
The synthesis of Desisobutyryl Ciclesonide occurs through the metabolic conversion of Ciclesonide via hydrolysis by esterases present in the lungs. This process involves several steps:
Studies have demonstrated that the formation of Desisobutyryl Ciclesonide can be influenced by various factors, including the concentration of esterases and the presence of inhibitors .
Desisobutyryl Ciclesonide has a specific molecular structure characterized by its steroid backbone, which is essential for its biological activity. The compound's chemical formula is , with a molecular weight of approximately 347.44 g/mol.
Desisobutyryl Ciclesonide participates in several chemical reactions primarily related to its metabolism:
Desisobutyryl Ciclesonide acts primarily through its interaction with glucocorticoid receptors in respiratory tissues:
Relevant data on these properties are crucial for understanding formulation strategies for inhalation therapies.
Desisobutyryl Ciclesonide is primarily utilized in clinical settings for:
Desisobutyryl ciclesonide (des-CIC) is the pharmacologically active metabolite of the inhaled corticosteroid (ICS) prodrug ciclesonide. Its significance lies in its targeted activation mechanism and reduced systemic exposure. Unlike conventional glucocorticoids, ciclesonide undergoes selective enzymatic conversion to des-CIC by esterases predominantly located in the pulmonary epithelium [1] [3]. This activation yields a compound with a 100-fold greater glucocorticoid receptor (GR) binding affinity than the parent molecule and approximately 12 times the potency of dexamethasone [1] [4]. The pro-soft drug design of ciclesonide ensures that des-CIC forms intracellularly, where up to one-third undergoes fatty acid conjugation, creating a sustained anti-inflammatory reservoir within lung tissue [1] [3]. This lipid conjugation mechanism enables once-daily dosing efficacy comparable to twice-daily budesonide or fluticasone regimens [1] [6].
Pharmacokinetic advantages include minimal oral bioavailability (<1%) due to extensive first-pass hepatic metabolism and high plasma protein binding (~99%), limiting free circulating des-CIC [1] [4]. These properties contribute to a favorable therapeutic index, as evidenced by negligible impacts on hypothalamic-pituitary-adrenal (HPA) axis function even at doses up to 1,280 μg/day in clinical trials [1] [7].
Table 1: Key Pharmacokinetic Properties of des-CIC
Property | Value | Biological Implication |
---|---|---|
GR Binding Affinity (RRA) | 1,200 (vs. dexamethasone=100) | Enhanced anti-inflammatory potency |
Plasma Protein Binding | ~99% | Limited free fraction reduces systemic exposure |
Oral Bioavailability | <1% | Low risk from swallowed fraction |
Active Metabolite Formation | Lung-specific (via esterases) | Targeted pulmonary activation |
Fatty Acid Conjugation | Up to 30% of lung-deposited dose | Sustained tissue retention and prolonged efficacy |
Des-CIC’s clinical utility is well-established in asthma management. In adults and children ≥12 years, des-CIC demonstrates equivalent efficacy to benchmark ICS therapies:
Emerging research highlights des-CIC’s potential in neonatal applications. Preterm infants face risks from systemic glucocorticoids like dexamethasone, which impair neurodevelopment. Rodent studies reveal that subcutaneous ciclesonide administration (converted to des-CIC) activates GR-responsive genes in neonatal lungs (e.g., FKBP5, PER1) without reducing brain weight, myelination, or cerebellar size—effects consistently observed with dexamethasone [5]. Crucially, human placental carboxylesterases (CES1) activate ciclesonide during mid-gestation, posing fetal exposure risks if used antenatally [2]. However, neonatal lung-specific esterases may enable localized des-CIC generation while sparing extrapulmonary tissues.
Table 2: Clinical Efficacy of des-CIC Across Respiratory Indications
Population | Comparator | Key Efficacy Endpoint | Study Duration |
---|---|---|---|
Adults (moderate asthma) | Budesonide 400μg QD | Equivalent FEV₁ improvement (Δ=0.32L vs. 0.29L) | 12 weeks [1] |
Children (6–12 years) | Placebo | Improved AM PEF (Δ=27.4 L/min, p<0.001) | 12 weeks [7] |
Allergic asthma | Placebo | 62% reduction in late-phase reaction post-allergen | 1 week [1] |
Neonatal rats (PND1-5) | Dexamethasone | Equivalent FKBP5 lung induction; no brain effects | 5 days [5] |
Current research objectives focus on three knowledge gaps:
Future research will prioritize tissue-specific biodistribution studies using isotope-labeled ciclesonide in translational models and biomarker-driven clinical trials in pediatric asthma and BPD cohorts. The overarching goal remains leveraging des-CIC’s unique pharmacology to expand therapeutic windows in vulnerable populations where systemic glucocorticoid effects are dose-limiting.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7